5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a suitable pyrimidine precursor using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate . The reaction conditions often include the use of a base like potassium carbonate and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
6-Methyl-5-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a methyl group at position 6 instead of a fluorine atom.
Uniqueness
5-Fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
117482-31-2 |
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Molecular Formula |
C6H5F4N3 |
Molecular Weight |
195.12 g/mol |
IUPAC Name |
5-fluoro-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C6H5F4N3/c1-2-3(7)4(6(8,9)10)13-5(11)12-2/h1H3,(H2,11,12,13) |
InChI Key |
DWWYIAWWTLQKHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C(F)(F)F)F |
Origin of Product |
United States |
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